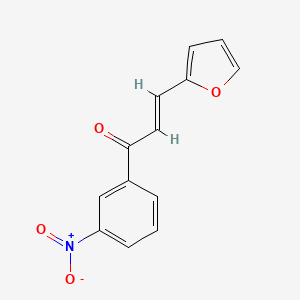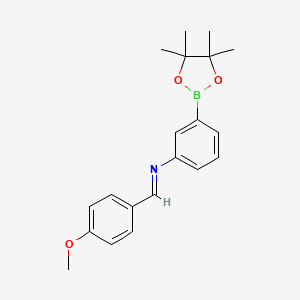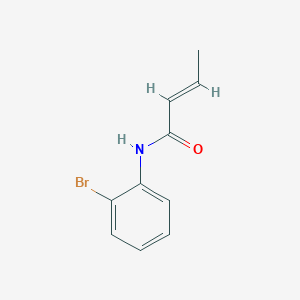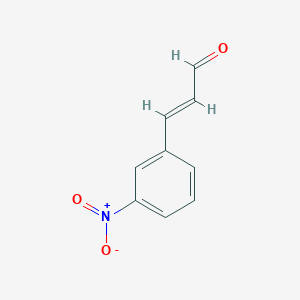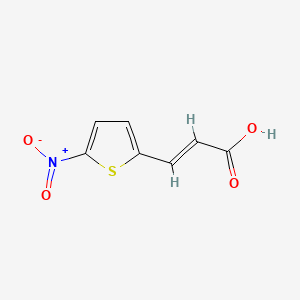
(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Vue d'ensemble
Description
(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known as HBT, is a novel compound with a wide range of potential applications in scientific research. Its unique structure, which consists of a five-membered ring containing a sulfur atom, makes it an ideal candidate for use in many synthetic reactions. HBT is capable of forming a variety of different compounds, making it a valuable tool for chemists and researchers. In addition, its ability to form stable complexes with other molecules makes it an attractive choice for many applications.
Applications De Recherche Scientifique
Fluorescent Probes
This compound has been studied as a fluorescent probe due to its pronounced effect on the photochemical properties of 4-hydroxybenzylidene imidazolinone (HBI), a GFP-related chromophore .
Photoisomerization Studies
The compound’s photoisomerization and thermal reversion have been studied under 365-nm-irradiation . This can be useful in understanding the behavior of similar compounds under specific light conditions.
Thermal Reversion Mechanism
Theoretical studies have been carried out to shed light on the thermal reversion mechanism of this compound . This can help in predicting and controlling the behavior of the compound under different temperature conditions.
DNA Labelling
Photophysical studies of benzylidene imidazothiazolone in the presence of dsDNA revealed fluorescence enhancement . This suggests that the compound could be used for DNA labelling in biological research.
Biochemical Systems Investigation
The prepared compounds could be considered as a valuable tool for the detailed investigation of physicochemical, biochemical, or biological systems . This broad application can cover a variety of research fields.
Schiff Base Molecule
The compound is a Schiff base molecule . Schiff bases derived from the condensation of aldehydes with hydrazides have been shown to possess excellent biological activities , suggesting potential applications in medicinal chemistry and drug development.
Mécanisme D'action
Mode of Action
The compound’s chemical structure, which includes a thiazole ring and a hydroxybenzylidene group, suggests it may interact with biological targets through hydrogen bonding, pi-pi stacking, or covalent bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by AKOS B018312. Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AKOS B018312 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of AKOS B018312’s action are currently unknown. These effects will become clear once the compound’s targets and mode of action are identified .
Action Environment
The action, efficacy, and stability of AKOS B018312 are likely influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict the exact influence of these factors .
Propriétés
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYIDZVPIAJJPF-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171728 | |
| Record name | 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81154-13-4 | |
| Record name | 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





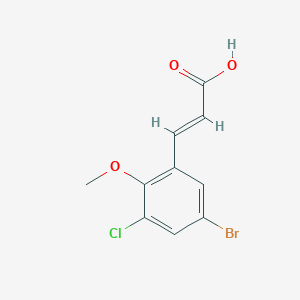

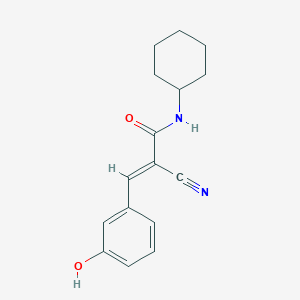
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B3021043.png)
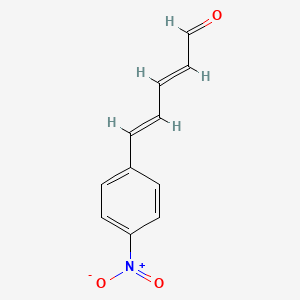
![3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B3021048.png)
